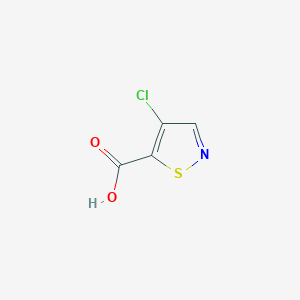
4-Chloroisothiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isothiazole derivatives, including compounds structurally related to 4-Chloroisothiazole-5-carboxylic acid, involves several strategic reactions. For instance, 4,5-dichloroisothiazole-3-carboxylic acid derivatives have been synthesized through reactions involving carbonyl chloride with ammonia, heterocyclic, and aromatic amines, and functionally substituted alcohols and phenols (Nechai et al., 2004). Another relevant synthesis pathway includes transformations of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids and their derivatives to produce 5-azolyl-1,3,4-thiadiazol-2-amines, highlighting versatile routes for the introduction of various functional groups onto the isothiazole core (Petkevich et al., 2021).
Molecular Structure Analysis
The molecular structure of isothiazole derivatives, including 4-Chloroisothiazole-5-carboxylic acid, showcases interesting features. X-ray structural analysis demonstrates that such compounds exhibit unique bond lengths and angles influenced by the substitution pattern on the isothiazole ring. For example, in closely related compounds, the introduction of substituents affects the S-N and C-S bond lengths and the C-N and C-C bonds, indicative of the potential impact of chloro and carboxylic acid groups in 4-Chloroisothiazole-5-carboxylic acid (Verenich et al., 1992).
Chemical Reactions and Properties
Isothiazole derivatives participate in a variety of chemical reactions, leveraging the reactive sites provided by both the sulfur and nitrogen atoms in the ring, as well as functional groups attached to the ring. For example, the electrosynthesis of chloropyrazolecarboxylic acids demonstrates the reactivity of similar heterocyclic carboxylic acids under electrochemical conditions, indicating potential pathways for the functionalization of 4-Chloroisothiazole-5-carboxylic acid (Lyalin et al., 2009).
Physical Properties Analysis
The physical properties of isothiazole derivatives are crucial for understanding their behavior in different chemical environments. Studies on related compounds, such as 4-methylthiadiazole-5-carboxylic acid, using density functional theory (DFT) have elucidated detailed structural, electronic, and spectroscopic characteristics, providing insights into how the chloro and carboxylic acid groups in 4-Chloroisothiazole-5-carboxylic acid might influence its physical properties (Singh et al., 2019).
Scientific Research Applications
Pharmacological Applications
Carboxylic acid derivatives, including those with complex structures like 4-Chloroisothiazole-5-carboxylic acid, play a crucial role in medicinal chemistry. Compounds like chlorogenic acid (CGA) have been extensively studied for their diverse biological and pharmacological effects. CGA, for instance, is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. It modulates lipid metabolism and glucose in metabolic disorders, suggesting a broad therapeutic potential (M. Naveed et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on microbial biocatalysts is significant, especially in the context of bio-renewable chemicals. For example, certain carboxylic acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, impacting the yield and titer of desired products. This highlights the importance of understanding carboxylic acid interactions in biotechnological applications and the need for metabolic engineering strategies to increase microbial robustness (L. Jarboe et al., 2013).
Role as Food Additives and Nutraceuticals
Chlorogenic acid also exemplifies the dual role of certain carboxylic acid derivatives as food additives and nutraceuticals. Its antimicrobial properties against a wide range of organisms, antioxidant activity, and protective properties against degradation of bioactive compounds in food showcase the potential of carboxylic acid derivatives in enhancing food safety and nutritional value (Jesús Santana-Gálvez et al., 2017).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities illustrates the ongoing search for novel therapeutic agents. These compounds, through their structural activity, offer insights into the development of alternative medicines for treating inflammation and oxidative stress-related disorders (Dattatraya G. Raut et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1,2-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQDAONQAQHTEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633362 |
Source


|
| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisothiazole-5-carboxylic acid | |
CAS RN |
88982-87-0 |
Source


|
| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)




